molecular formula C19H13ClF3N3OS B12206174 2-(benzylsulfanyl)-5-chloro-N-[2-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide

2-(benzylsulfanyl)-5-chloro-N-[2-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide

Cat. No.: B12206174
M. Wt: 423.8 g/mol
InChI Key: MNGAYLIXNYYPMG-UHFFFAOYSA-N
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Description

2-(benzylsulfanyl)-5-chloro-N-[2-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a benzylsulfanyl group, a chloro substituent, and a trifluoromethylphenyl group attached to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfanyl)-5-chloro-N-[2-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

    Introduction of the Chloro Group: The chloro substituent can be introduced via a halogenation reaction using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Benzylsulfanyl Group: The benzylsulfanyl group can be introduced through a nucleophilic substitution reaction using benzyl mercaptan and a suitable leaving group.

    Attachment of the Trifluoromethylphenyl Group: The trifluoromethylphenyl group can be introduced via a coupling reaction using a trifluoromethylphenyl halide and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-(benzylsulfanyl)-5-chloro-N-[2-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro substituent can be replaced by other nucleophiles such as amines or thiols through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Amines, thiols, suitable solvents (e.g., dichloromethane, ethanol)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2-(benzylsulfanyl)-5-chloro-N-[2-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for the treatment of various diseases due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(benzylsulfanyl)-5-chloro-N-[2-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting the activity of specific enzymes involved in key biological processes.

    Modulating Receptor Activity: Interacting with cellular receptors to modulate signal transduction pathways.

    Altering Gene Expression: Influencing the expression of genes involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 2-(benzylsulfanyl)-5-(trifluoromethyl)benzoic acid
  • 2-chloro-4-(trifluoromethyl)pyrimidine-5-N-(3’,5’-bis(trifluoromethyl)phenyl)carboxamide

Uniqueness

2-(benzylsulfanyl)-5-chloro-N-[2-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide is unique due to the combination of its benzylsulfanyl, chloro, and trifluoromethylphenyl groups attached to a pyrimidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C19H13ClF3N3OS

Molecular Weight

423.8 g/mol

IUPAC Name

2-benzylsulfanyl-5-chloro-N-[2-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide

InChI

InChI=1S/C19H13ClF3N3OS/c20-14-10-24-18(28-11-12-6-2-1-3-7-12)26-16(14)17(27)25-15-9-5-4-8-13(15)19(21,22)23/h1-10H,11H2,(H,25,27)

InChI Key

MNGAYLIXNYYPMG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSC2=NC=C(C(=N2)C(=O)NC3=CC=CC=C3C(F)(F)F)Cl

Origin of Product

United States

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